molecular formula C9H10N2 B2428166 1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine] CAS No. 1823898-48-1

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]

Cat. No.: B2428166
CAS No.: 1823898-48-1
M. Wt: 146.193
InChI Key: NWJJXEHXIOHBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] is a complex organic compound with the molecular formula C(9)H({10})N(_2). This compound features a unique spiro structure, where a cyclopropane ring is fused to a pyrrolo[2,3-C]pyridine moiety. The spiro configuration imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-4-10-5-8-7(1)9(2-3-9)6-11-8/h1,4-5,11H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJJXEHXIOHBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, a series of reactions including cyclopropanation and subsequent cyclization can yield the desired spiro compound. Typical reaction conditions might involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, converting the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH(_4)) in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides with a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated spiro compounds.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine] can be compared with other spiro compounds, such as:

    Spiro[cyclopropane-1,3’-indoline]: Another spiro compound with a cyclopropane ring fused to an indoline moiety, used in similar synthetic applications.

    Spiro[cyclopropane-1,3’-pyrrolidine]: Features a cyclopropane ring fused to a pyrrolidine ring, often studied for its biological activity.

This detailed overview provides a comprehensive understanding of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine], covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine] is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C9H10N2
  • Molecular Weight : 146.19 g/mol
  • CAS Number : 1823338-07-3
  • Structure : The compound features a unique spirocyclic structure that may contribute to its biological activity.

Synthesis

The synthesis of 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine] typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds with similar structures often utilize cycloaddition reactions or modifications of pyridine derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]. For example, derivatives have shown activity against various bacterial strains, including multidrug-resistant organisms.

CompoundActivityReference
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]Inhibitory against New Delhi metallo-β-lactamase
Related chromeno[3,2-c]pyridinesAntimicrobial activity against Mycobacterium tuberculosis

Cytotoxicity and Anti-tumor Activity

The anti-tumor properties of similar compounds have been investigated extensively. For instance, some derivatives exhibit cytotoxic effects on cancer cell lines such as breast and lung cancer cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCancer TypeIC50 (μM)Reference
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine] derivativesBreast cancerData not specified
Cyclopropane derivativesLung cancerData not specified

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole-containing compounds against resistant bacterial strains. The results indicated that certain derivatives showed promising activity with minimal inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics.

Study on Cytotoxic Effects

In vitro studies conducted on human cancer cell lines demonstrated that specific derivatives induced cell cycle arrest and apoptosis through mitochondrial pathways. This suggests a potential for development as therapeutic agents in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.